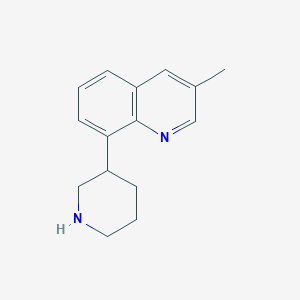

3-Methyl-8-(3-piperidinyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-methyl-8-piperidin-3-ylquinoline |

InChI |

InChI=1S/C15H18N2/c1-11-8-12-4-2-6-14(15(12)17-9-11)13-5-3-7-16-10-13/h2,4,6,8-9,13,16H,3,5,7,10H2,1H3 |

InChI Key |

BHTUTNDFQYHQDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)C3CCCNC3)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 8 3 Piperidinyl Quinoline and Its Derivatives

Approaches for the Introduction of the Piperidinyl Moiety at Position 8

Once the 3-methylquinoline (B29099) core is established, the next critical step is the introduction of the piperidinyl group at the 8th position. This is typically achieved through a nucleophilic aromatic substitution reaction where piperidine (B6355638) acts as the nucleophile.

The most common strategy involves the reaction of an 8-halo-3-methylquinoline with piperidine. The halogen at the 8-position serves as a leaving group, which is displaced by the nitrogen atom of the piperidine ring. The reactivity of the C-8 position towards nucleophilic attack is influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline (B57606) ring system. imperial.ac.ukresearchgate.net

The reaction conditions for this substitution can vary, but often involve heating the reactants in a suitable solvent. The use of a base may be required to neutralize the hydrogen halide formed during the reaction. As mentioned previously, phase transfer catalysis can significantly improve the yield and reaction time of this step. researchgate.netmdpi.com

Direct Amination Strategies

Direct amination presents a powerful method for forging the crucial carbon-nitrogen bond between the quinoline core and the piperidine moiety. One effective approach involves the regioselective metalation of the quinoline ring, followed by amination. For instance, chloro-substituted quinolines can be selectively functionalized at the C-8 position. This is achieved by using specific lithium-zinc or lithium-magnesium amide bases, which direct the metalation to C-8. Subsequent reaction with an appropriate electrophile can lead to the desired 8-aminoquinoline (B160924) derivative. nih.gov The choice of base is critical for controlling the regioselectivity of the deprotonation, with lithium diisopropylamide (LDA) typically favoring metalation at the C-3 position, while complex amides enable functionalization at other sites like C-2 or C-8. nih.gov

Another strategy involves nucleophilic aromatic substitution (SNAr) reactions. While often challenging on an unactivated quinoline ring, substitution can be facilitated by starting with a quinoline derivative bearing a good leaving group, such as a halogen, at the 8-position. The reaction of 3,6,8-tribromoquinoline (B3300700) with piperazine (B1678402) or morpholine (B109124), for example, can be directed to selectively substitute the bromine at the C-3 position under microwave irradiation. researchgate.net To achieve substitution at the C-8 position, the benzene (B151609) ring of the quinoline can be activated, for instance by nitration, which then allows for the selective exchange of halogens at C-6 and C-8 with amine nucleophiles. researchgate.net

Coupling Reactions with Piperidine Precursors

Cross-coupling reactions are a cornerstone in the synthesis of complex molecules like 3-Methyl-8-(3-piperidinyl)quinoline. These methods typically involve linking a functionalized quinoline with a piperidine precursor.

A common approach is the nucleophilic substitution of a halogenated quinoline. For example, 2-chloroquinoline-3-carbaldehydes can react with piperidine to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.info This reaction proceeds via a nucleophilic aromatic substitution mechanism and can be catalyzed by a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a solvent such as polyethylene (B3416737) glycol (PEG-400) to achieve high yields. thaiscience.info Similarly, coupling reactions between 4-chloroquinolines and aminopiperidine derivatives have been successfully employed to create quinoline-piperidine scaffolds. nih.gov To drive the reaction to completion, it is sometimes necessary to use a slight excess of the amine component relative to the chloroquinoline. nih.gov

Reductive amination offers an alternative coupling strategy. This involves the reaction of a quinoline carboxaldehyde with an aminopiperidine derivative. The initial condensation forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation. nih.gov This method is versatile, allowing for the use of various substituted quinoline carboxaldehydes to generate a diverse set of analogues. nih.gov

Regioselective Functionalization at Position 3 with a Methyl Group

Introducing a methyl group specifically at the C-3 position of the quinoline ring is a key step in the synthesis of the target compound. This can be accomplished through several regioselective methods.

One powerful technique is directed ortho-metalation (DoM). By choosing the appropriate base, the C-3 position of a quinoline can be selectively deprotonated. The use of lithium diisopropylamide (LDA) at low temperatures has been shown to effectively metalate the C-3 position of chloro-substituted quinolines. nih.gov The resulting lithiated intermediate can then be quenched with a methylating agent, such as methyl iodide, to install the methyl group. A combination of Br/Mg exchange and direct magnesiation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can also achieve regioselective deprotonation at C-3, which can then be functionalized. acs.org

Another strategy involves the C-H activation/functionalization of the quinoline core. While many transition-metal-catalyzed C-H functionalizations target the C-2 or C-8 positions, specific conditions can be developed to favor C-3 functionalization. mdpi.comnih.gov Furthermore, a C3-functionalized quinoline can be prepared via halogenation. A metal-free method using molecular iodine has been developed for the regioselective iodination of quinolines at the C-3 position. acs.org The resulting 3-iodoquinoline (B1589721) is a versatile building block that can undergo subsequent cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriate organometallic methyl reagent to introduce the methyl group.

Derivatization Strategies for Analog Development

To explore the structure-activity relationships, derivatization of the parent this compound scaffold is essential. This can be achieved by modifying either the piperidine ring or the quinoline nucleus.

Modification of the Piperidine Ring

The piperidine moiety offers several sites for chemical modification to generate structural diversity. Functional groups on the piperidine ring can be transformed to introduce new pharmacophoric features. For instance, a nitrile group attached to the piperidine ring can be chemically reduced to a primary aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation introduces a flexible linker and a basic nitrogen atom, which can significantly alter the compound's properties.

During such reactions, unexpected side reactions can occur. For example, the reduction of a nitrile on a piperidine ring that also contains a benzyloxy substituent can lead to the simultaneous cleavage of the benzyloxy group, yielding a free hydroxyl group. nih.gov While sometimes unintended, such reactions can be exploited to create new derivatives that would otherwise require a multi-step synthesis.

| Starting Material | Reagent | Product | Observation | Reference |

| Piperidine with nitrile and benzyloxy groups | LiAlH₄ | 4-(aminomethyl)piperidine | Simultaneous nitrile reduction and benzyloxy group cleavage | nih.gov |

| 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane | Cerium Ammonium Nitrate (CAN) | 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptane | Crude product used directly in next step due to degradation on purification | nih.gov |

Functionalization of the Quinoline Nucleus

The quinoline nucleus is another key area for derivatization, allowing for systematic modification of the molecule's electronic and steric properties. nih.govunf.edu The Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a classic method to introduce a formyl group onto electron-rich aromatic rings, including quinolines, often leading to 2-chloro-3-formylquinoline derivatives. mdpi.comnih.gov

Transition metal-catalyzed C-H activation provides a modern and efficient approach to functionalize the quinoline scaffold at various positions. mdpi.comnih.govnih.gov By selecting the appropriate catalyst and directing group, it is possible to achieve regioselective arylation, alkenylation, or alkylation at different positions of the quinoline ring. mdpi.com For example, nitration of a tribromoquinoline can activate the C-6 and C-8 positions for subsequent nucleophilic substitution with amines like morpholine or piperazine. researchgate.net

| Reaction Type | Reagents | Position(s) Functionalized | Product Type | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | C-3 (with C-2 chlorination) | 2-chloroquinoline-3-carbaldehyde | mdpi.com |

| Nucleophilic Substitution | Morpholine/Piperazine on Nitrated Tribromoquinoline | C-6, C-8 | 6,8-diamino-5-nitroquinoline | researchgate.net |

| Metalation | TMPMgCl·LiCl | C-2 | 2-functionalized quinoline | acs.org |

| Metalation | LDA | C-3 | 3-functionalized quinoline | nih.gov |

| C-H Alkenylation | Acrylates, Pd-catalyst | C-2 | C2-alkenylated quinoline | mdpi.com |

Microwave-Assisted Synthesis Protocols for Hybrid Compounds

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. thaiscience.infonih.gov This technology is particularly effective for the synthesis of heterocyclic hybrid compounds, including those containing quinoline and piperidine moieties. unf.edumdpi.comnih.govnih.gov

The synthesis of quinoline-piperidine hybrids has been significantly expedited using microwave irradiation. For instance, the condensation reaction between 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and thiosemicarbazides to form quinoline thiosemicarbazones proceeds in excellent yields under microwave conditions. mdpi.comnih.gov Similarly, three-component reactions involving formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones can be efficiently carried out under microwave irradiation to produce novel dihydropyridopyrimidines and dihydropyrazolopyridines fused with a quinoline ring. unf.edunih.gov Microwave heating has also been successfully applied to SNAr reactions, such as the selective substitution of 3,6,8-tribromoquinoline with morpholine or piperazine at the C-3 position. researchgate.net These protocols highlight the power of microwave assistance in rapidly generating libraries of complex hybrid molecules. rsc.org

Ultrasound-Assisted Synthesis for Enhanced Yields and Reaction Times

The application of ultrasound irradiation in chemical synthesis, a field known as sonochemistry, has emerged as a powerful technique for accelerating reactions and improving product yields. nih.govnih.gov This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov This energy input can significantly enhance reaction rates and lead to the formation of products under milder conditions than those required by conventional methods.

In the synthesis of quinoline derivatives, ultrasound has been demonstrated to be a green and efficient alternative to traditional thermal heating. rsc.orgnih.gov It often leads to shorter reaction times, reduced energy consumption, and minimized formation of byproducts. nih.govnih.gov

Recent research has highlighted the advantages of ultrasound-assisted methods in the synthesis of piperidinyl-quinoline derivatives, which are structurally related to this compound. A study on the synthesis of piperidinyl-quinoline acylhydrazones from 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes demonstrated a significant improvement in both reaction time and yield when using ultrasound irradiation compared to conventional heating. elsevierpure.commdpi.com

The acid-catalyzed condensation reaction, when performed using a conventional approach with absolute ethanol (B145695) as the solvent, required 15–45 minutes to achieve good yields. mdpi.com However, by exposing the same reaction mixture to ultrasonic waves at room temperature, the reaction time was dramatically reduced to just 4–6 minutes, with slightly improved yields. mdpi.comsemanticscholar.org This highlights the efficiency of ultrasound in promoting the synthesis of these complex heterocyclic structures.

The general procedure for the ultrasound-assisted synthesis involved dissolving equimolar quantities of the respective 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde and an aromatic acid hydrazide in absolute ethanol. mdpi.comsemanticscholar.org A catalytic amount of glacial acetic acid was then added, and the mixture was subjected to ultrasonic waves. mdpi.comsemanticscholar.org The desired products precipitated out of the solution and were easily isolated by filtration. mdpi.com

The table below summarizes the comparative results between the conventional and ultrasound-assisted synthesis methods for a series of piperidinyl-quinoline acylhydrazones, demonstrating the clear advantages of the sonochemical approach.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones

| Method | Reaction Time | Yield | Conditions |

| Conventional | 15–45 minutes | Good | Absolute ethanol, catalytic glacial acetic acid, reflux |

| Ultrasound-Assisted | 4–6 minutes | Excellent (Slightly improved) | Absolute ethanol, catalytic glacial acetic acid, ultrasonic waves, room temperature |

This data underscores the potential of ultrasound-assisted synthesis as a superior methodology for the rapid and efficient production of this compound and its derivatives, aligning with the principles of green chemistry by reducing reaction times and energy consumption. nih.govrsc.org

Molecular Interaction Studies and Biochemical Mechanisms

Enzyme Inhibition Profiles and Mechanistic Insights

The unique structural combination of a quinoline (B57606) core and a piperidine (B6355638) moiety in 3-Methyl-8-(3-piperidinyl)quinoline underpins its ability to interact with various biological enzyme targets.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), is a key area of investigation for this compound. The strategy to enhance cholinergic neurotransmission by inhibiting these enzymes is a primary approach for treating neurodegenerative disorders such as Alzheimer's disease. nih.gov AChE, found in high concentrations in the brain, possesses a catalytic active site (CAS) for hydrolyzing acetylcholine and a peripheral anionic site (PAS) that modulates the enzyme's activity. nih.gov

The inhibitory potency, measured by the half-maximal inhibitory concentration (IC50), of this compound and its related derivatives has been documented against both AChE and BuChE. For instance, a derivative, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, has been identified as a potent dual inhibitor, with an IC50 value of 9.68 µM for AChE and 11.59 µM for BuChE. mdpi.com Generally, derivatives with the methyl group at the 8-position of the quinoline ring, like the subject compound, tend to show more potent inhibition compared to those with the methyl group at the 6-position. mdpi.com Another related series of piperidinyl-quinoline acylhydrazones also demonstrated significant inhibitory activity, with some compounds showing IC50 values as low as 5.3 µM against AChE and 1.31 µM against BuChE. nih.govresearchgate.net

Table 1: Inhibitory Potency (IC50) of Representative Piperidinyl-Quinoline Derivatives against Cholinesterases

| Compound Class | Target Enzyme | IC50 (µM) |

| Quinoline Thiosemicarbazones | AChE | 9.68 mdpi.com |

| Quinoline Thiosemicarbazones | BuChE | 11.59 mdpi.com |

| Piperidinyl-Quinoline Acylhydrazones | AChE | 5.3 nih.govresearchgate.net |

| Piperidinyl-Quinoline Acylhydrazones | BuChE | 1.31 nih.govresearchgate.net |

Molecular docking studies have elucidated the specific interactions between piperidinyl-quinoline derivatives and the amino acid residues within the active sites of cholinesterases. The 8-methyl group on the quinoline ring can form π-alkyl linkages with residues such as His438 and Phe398 in the AChE binding pocket. mdpi.com The piperidine ring itself contributes to binding through π-sigma and π-alkyl bonds. nih.gov Furthermore, the quinoline core is involved in crucial π-π stacking interactions, which are vital for the inhibitory potency of the compound. nih.gov

The binding mechanism of quinoline-based inhibitors often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The ability of these compounds to bind deep inside the active pocket allows for multiple points of contact. mdpi.com The quinoline ring can form π-π T-shaped linkages with residues like Trp231, a key amino acid in the PAS region of BuChE. mdpi.com This dual-site binding can lead to more effective inhibition of the enzyme's function.

The quinoline scaffold is versatile and has been found to inhibit a variety of other enzymes beyond cholinesterases.

DNA-acting enzymes: Quinoline-based compounds have shown inhibitory activity against enzymes that interact with DNA, such as DNA polymerases, base excision repair glycosylases, and DNA methyltransferases. biorxiv.orgbiorxiv.orgnih.gov

Proteasome: Certain substituted quinolines act as noncovalent, allosteric inhibitors of the proteasome, an enzyme complex involved in protein degradation. nih.gov

Dipeptidyl Peptidase 4 (DPP-4): The piperidine moiety is a key feature in some potent and selective DPP-4 inhibitors, an enzyme targeted in the treatment of type 2 diabetes. nih.govnih.gov

Phosphodiesterase 10A (PDE10A): Quinoline derivatives have been explored as inhibitors of PDE10A, an enzyme considered a potential target for schizophrenia treatment. rsc.org

PIM-1 Kinase: Pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, an enzyme implicated in cancer. tandfonline.com

c-Met/VEGFR-2 Tyrosine Kinases: Quinazoline derivatives, which share a bicyclic heterocyclic structure with quinolines, have been developed as dual inhibitors of these tyrosine kinases, which are involved in tumor angiogenesis. nih.gov

The mechanism of inhibition for quinoline derivatives can vary depending on the enzyme target. For instance, certain N-methyl-piperazine chalcones, which are structurally related to the piperidinyl-quinoline class, act as reversible competitive inhibitors of monoamine oxidase-B (MAO-B). nih.gov Similarly, a novel xanthine-based DPP-4 inhibitor containing a piperidinyl group was found to be a competitive inhibitor. nih.gov In contrast, some quinoline inhibitors of the proteasome exhibit a mixed-type inhibition pattern, suggesting binding to an allosteric site rather than direct competition at the active site. nih.gov The investigation of pyridine-quinoline hybrids has also revealed both competitive and non-competitive modes of inhibition against PIM-1 kinase. tandfonline.com

Scientific Data on this compound Remains Elusive

Consequently, a detailed article structured around the requested outline, including specific data on receptor binding, modulation investigations, and ligand-receptor interaction dynamics for this compound, cannot be generated at this time. The required empirical data to populate sections on serotonin (B10506) receptor binding affinities, dopamine (B1211576) D2 and D3 subtype binding studies, and opioid receptor interactions are absent from the available scientific literature. Without this foundational binding data, any discussion of ligand-receptor interaction dynamics would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological profile of this compound.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is instrumental in understanding the binding mechanism and predicting the affinity of a molecule like 3-Methyl-8-(3-piperidinyl)quinoline.

For a molecule containing both a quinoline (B57606) and a piperidine (B6355638) ring, molecular docking simulations predict several key types of non-covalent interactions that stabilize the ligand-receptor complex. Studies on structurally similar piperidinyl-quinoline derivatives have elucidated the specific roles these functional groups play in binding. nih.gov

The quinoline core, being an aromatic system, is primarily involved in π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the target's binding pocket. nih.govmdpi.com For instance, in studies with cholinesterase enzymes, the quinoline ring of related compounds was observed to form π-π stacking interactions with residues like Trp86. mdpi.com The 3-methyl group on the quinoline ring can further contribute to binding through alkyl linkages and van der Waals forces with hydrophobic pockets of the receptor. nih.gov

The piperidine ring contributes significantly to binding through π-alkyl and π-sigma bonds . nih.govmdpi.com The flexible nature of the piperidine ring allows it to adopt a conformation that maximizes favorable hydrophobic contacts with alkyl and aromatic residues in the binding site. mdpi.com Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds that anchor the ligand in the active site. nih.gov

A summary of predicted interactions for the this compound scaffold, based on analogous compounds, is presented below.

| Molecular Fragment | Predicted Interaction Type | Interacting Residues (Examples) |

| Quinoline Ring | π-π Stacking | Tryptophan (Trp), Tyrosine (Tyr) |

| Methyl Group | Alkyl Linkages / Hydrophobic | Valine (Val), Leucine (Leu) |

| Piperidine Ring | π-Alkyl / π-Sigma Bonds | Alanine (Ala), Tryptophan (Trp) |

| Piperidine Nitrogen | Hydrogen Bonding (Acceptor) | Serine (Ser), Asparagine (Asn) |

This table is illustrative, based on findings for structurally related piperidinyl-quinoline compounds. nih.govmdpi.com

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. A more negative ΔG value indicates a stronger and more favorable interaction between the ligand and the target.

While specific ΔG values for this compound are not available in the provided search results, studies on other quinoline derivatives provide insight into the expected range of binding energies. For example, docking studies of some quinoline derivatives against enzymes like human NAD(P)H dehydrogenase and DNA gyrase have reported binding energies as low as -9.3 kcal/mol. researchgate.net In another study involving different quinoline-based compounds, binding energies ranged from -7.31 to -8.20 kJ/mol (approximately -1.75 to -1.96 kcal/mol). orientjchem.org These values underscore the potential for quinoline scaffolds to form high-affinity interactions with biological targets.

| Compound Type | Target Enzyme | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline Derivative 9 | DNA Gyrase | -9.3 | researchgate.net |

| Quinoline Derivative 9 | Human NAD(P)H Dehydrogenase | -9.1 | researchgate.net |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | -1.96 | orientjchem.org |

Note: The data in this table is for structurally related quinoline compounds and serves to illustrate the concept of binding energy analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and conformational energetics of a molecule. These calculations provide a deeper understanding of molecular stability, reactivity, and preferred shapes.

DFT calculations are used to determine the electronic structure of a molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For quinoline derivatives, DFT studies have been used to compute global chemical activity descriptors. acs.org Analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. In quinoline systems, the nitrogen atom is typically an electron-rich, nucleophilic site.

| Parameter | Significance | Typical Findings in Quinoline Derivatives |

| HOMO Energy | Correlates with the ability to donate electrons | Varies based on substituents |

| LUMO Energy | Correlates with the ability to accept electrons | Varies based on substituents |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | Smaller gap suggests higher reactivity |

| MEP Map | Visualizes charge distribution | Negative potential (red) on nitrogen; positive potential (blue) on hydrogens |

This table summarizes the application of electronic structure analysis to quinoline-type compounds. acs.org

The 3-piperidinyl substituent of the title compound can exist in different spatial arrangements, or conformations. Quantum chemical calculations can determine the relative energies of these conformers to predict the most stable, low-energy shape of the molecule. The linkage between the quinoline C8 and the piperidine N1 introduces a degree of planarity due to the partial sp2 hybridization of the piperidine nitrogen as its lone pair conjugates with the quinoline's π-system.

This partial double-bond character creates a phenomenon known as pseudoallylic strain. Studies on related N-aryl piperidines show that this strain dictates the conformational preference of substituents at the 2-position of the piperidine ring. For the analogous this compound, this effect would influence the orientation of the bond to the quinoline ring at the piperidine's 1-position and the conformation of the rest of the ring. Computational studies on similar systems have shown that an axial orientation of a substituent can be favored over an equatorial one by a significant energy difference (ΔG), sometimes up to -3.2 kcal/mol. Determining the preferred conformation is crucial as it dictates the three-dimensional shape of the ligand that binds to a receptor.

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements and interactions of all atoms in the system, MD provides insights into the stability and flexibility of the binding.

MD simulations are performed on the best-docked pose obtained from molecular docking. mdpi.com The trajectory of the simulation is analyzed to assess the stability of the complex, often by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. mdpi.comresearchgate.net A stable MD simulation is characterized by the RMSD of the protein-ligand complex reaching a plateau, indicating that the ligand remains securely bound within the active site without significant conformational changes or dissociation. mdpi.com For example, MD simulations of quinoline-carboxamide derivatives bound to kinases showed that the RMSD of the complex remained constant at around 1.5 Å over 100 nanoseconds, implying a strong and stable intermolecular interaction. mdpi.com This analysis confirms that the interactions predicted by docking, such as hydrogen bonds and π-stacking, are maintained throughout the simulation, validating the stability of the proposed binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of quinoline and piperidine derivatives has been the subject of numerous QSAR analyses for various non-clinical endpoints. These studies provide a framework for understanding how the structural attributes of compounds like this compound could theoretically be modeled.

The general approach to developing a QSAR model for a series of compounds, which would include this compound, involves several key steps. Initially, a dataset of structurally related molecules with their corresponding measured biological activities (e.g., inhibitory concentrations like IC50) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Through statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that best correlates the molecular descriptors with the observed biological activity. The predictive power and robustness of the resulting QSAR model are then rigorously validated using both internal and external validation techniques.

For a hypothetical QSAR study of a series of analogs of this compound, the descriptors would likely capture the influence of the methyl group on the quinoline core and the conformational flexibility of the piperidinyl substituent. The aim would be to elucidate the structural features that are either beneficial or detrimental to the desired biological effect.

Table 1: Representative Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Molecular Connectivity Index (χ) | Relates to the size and branching of the molecule. |

| Wiener Index (W) | Describes the overall shape and compactness of the molecule. | |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Pertains to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment (µ) | Indicates the overall polarity of the molecule. | |

| Steric | Molar Refractivity (MR) | Reflects the volume occupied by the molecule. |

| Sterimol Parameters (L, B1, B5) | Quantify the dimensions of substituents in specific directions. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

Table 2: Hypothetical QSAR Equation for a Series of Quinoline Analogs

This table presents a hypothetical QSAR model to illustrate the type of output generated from such a study. The data is not real and is for demonstrative purposes only.

| Dependent Variable | Equation |

| log(1/IC50) | 0.75 * LogP - 0.23 * (MR)² + 1.5 * (HOMO) + 2.1 |

In this hypothetical equation, log(1/IC50) represents the biological activity. The positive coefficient for LogP would suggest that increased lipophilicity is beneficial for activity, while the negative coefficient for the squared Molar Refractivity might indicate that there is an optimal size for the molecule, beyond which activity decreases. The positive term for HOMO energy could imply that electron-donating capabilities enhance the biological effect.

Such a model, if developed and validated for this compound and its analogs, would be instrumental in guiding the design of new, potentially more potent compounds by predicting their activity even before their synthesis and biological testing. This in silico approach accelerates the drug discovery process and reduces the reliance on extensive experimental screening.

Structure Activity Relationship Sar Studies at the Molecular Level

Impact of Substituents on Quinoline (B57606) Ring at Position 3 and 8

The substitution pattern on the quinoline ring, particularly at positions 3 and 8, plays a pivotal role in the biological activity of this class of compounds. Research on related quinoline derivatives has demonstrated that modifications at these positions can significantly influence potency and selectivity.

The presence of a methyl group at the 3-position of the quinoline ring is a key structural feature. While specific studies on 3-methyl-8-(3-piperidinyl)quinoline are limited, research on analogous systems provides valuable insights. For instance, in a series of 3-(arylsulfonyl)-8-(piperidin-4-ylamino)quinoline derivatives, the substitution at the 3-position with an arylsulfonyl group was found to be a critical determinant of their antagonist activity at the 5-HT6 receptor. researchgate.net This suggests that the nature and electronics of the substituent at position 3 can directly impact receptor binding. In another study concerning quinoline-based inhibitors, a cyano group at the C-3 position was found to be important for optimal activity. nih.gov

The linkage of the piperidinyl moiety at the 8-position of the quinoline core is also a critical factor. The use of an 8-aminoquinoline (B160924) directing group has been shown to facilitate certain chemical reactions, highlighting the accessibility and reactivity of this position. acs.org In the context of 8-hydroxyquinoline (B1678124) derivatives, substitutions on the quinoline ring have been extensively studied, revealing that the electronic properties and lipophilicity of these substituents can modulate biological activity against various targets, including mycobacterial and fungal strains. nih.gov For example, the introduction of electron-withdrawing groups can alter the pKa of the quinoline nitrogen and the 8-position substituent, which in turn affects metal chelation and biological function.

Influence of Piperidine (B6355638) Ring Position and Substitution Pattern

The attachment of the piperidine ring at the 8-position of the quinoline is a common feature in many biologically active compounds. This specific arrangement orients the piperidine ring in a particular spatial relationship to the quinoline nitrogen and the rest of the scaffold, which is often crucial for interaction with biological targets.

Modifications to the piperidine ring itself have been shown to have a profound impact on activity. In a study on quinoline-based POLRMT inhibitors, attempts to introduce substituents on the piperidine ring, such as methyl, cyanide, and hydroxyl groups, resulted in diminished activity, indicating the sensitivity of the piperidine ring to chemical modifications. acs.org This suggests that the unsubstituted piperidine ring may be optimal for fitting into a specific binding pocket. Replacing the piperidine ring with a different cyclic moiety, like a cyclobutyl group, also led to a significant decrease in activity, further emphasizing the importance of the piperidine scaffold. acs.org

The introduction of chiral centers into the piperidine ring can lead to stereoisomers (enantiomers or diastereomers) with distinct biological activities. The three-dimensional arrangement of atoms is often critical for the precise interactions with chiral biological macromolecules like receptors and enzymes.

For this compound, the piperidine ring is attached at its 3-position, which is a chiral center. Therefore, this compound exists as two enantiomers: (R)-3-methyl-8-(3-piperidinyl)quinoline and (S)-3-methyl-8-(3-piperidinyl)quinoline. The biological activity of these enantiomers can differ significantly. For instance, in a study of a potent DPP-4 inhibitor, 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione, the (R)-configuration of the aminopiperidine moiety was specified as being crucial for its high potency. nih.gov

Role of Inter-ring Linkages and Spacers

Studies on related compounds where the linkage is varied have provided valuable SAR insights. For example, in a series of quinoline-based inhibitors, the introduction of different linking chains between the quinoline and another moiety was explored. acs.org It was found that dimethyl-substituted methylene (B1212753) chains led to a marked decrease in activity, suggesting that the linker region is sensitive to steric bulk. acs.org This indicates that a direct linkage or a very specific type of spacer is likely optimal for maintaining the desired orientation of the two ring systems. The use of an 8-aminoquinoline as a directing group in synthesis often implies a direct N-linkage at this position, which is a common motif in many bioactive quinolines. nih.gov

The rigidity or flexibility of the linker is also a key consideration. A rigid linker can lock the molecule into a specific conformation that may be either favorable or unfavorable for binding. Conversely, a flexible linker allows the molecule to adopt multiple conformations, one of which might fit the target's binding site. The direct linkage in this compound provides a degree of rotational freedom around the C-N bond, allowing for some conformational flexibility.

Correlation between Structural Modifications and Molecular Interactions

The structural modifications explored in SAR studies ultimately translate into altered molecular interactions with the biological target. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

For quinoline-piperidine derivatives, the quinoline nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen, depending on its protonation state, can be a hydrogen bond donor. Substituents on either ring can introduce additional points of interaction. For example, an 8-hydroxyquinoline scaffold is known to chelate metal ions through the quinoline nitrogen and the hydroxyl oxygen, and this interaction is often fundamental to its biological activity. researchgate.net While this compound lacks the 8-hydroxyl group, the principle that substituents dictate key molecular interactions remains the same.

Molecular modeling studies of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors indicated that the interaction of the quinoline scaffold with specific amino acid residues (Asp186 and Lys67) in the ATP-binding pocket was responsible for their inhibitory potency. researchgate.net Similarly, the activity of this compound would be governed by how its specific structural features, such as the 3-methyl group and the 3-piperidinyl substituent, fit into and interact with the binding site of its target. The hydrophobic methyl group at position 3 likely engages in van der Waals interactions within a hydrophobic pocket of the target protein. The piperidine ring itself can also participate in hydrophobic interactions.

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a major goal in drug design, as it can minimize off-target effects and improve the therapeutic index of a compound. The SAR data gathered for a series of compounds can be used to formulate design principles for enhancing selectivity.

For quinoline-piperidine scaffolds, selectivity can often be tuned by modulating the substitution patterns on both rings. For example, in the development of 5-HT6 receptor antagonists, a series of 3-(arylsulfonyl)-8-(piperidin-4-ylamino)quinoline derivatives were synthesized to achieve high selectivity. researchgate.net This was accomplished by carefully selecting the substituents on the arylsulfonyl group and the piperidine ring to maximize interactions with the 5-HT6 receptor while minimizing interactions with other receptors.

Based on the SAR of related compounds, several design principles for enhancing the selectivity of this compound analogs can be proposed:

Exploiting stereochemistry: As discussed, the use of a single, more active enantiomer can significantly improve selectivity by ensuring a more precise fit with the target.

Introducing rigidity: Incorporating features that reduce conformational flexibility, such as introducing a bridged ring system onto the piperidine scaffold, can lock the molecule into a bioactive conformation and enhance selectivity, as has been observed in some quinoline-based inhibitors. acs.org

Target-specific functional groups: Adding functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with unique residues in the target's binding site can greatly enhance selectivity.

By systematically applying these principles, it is possible to design novel analogs of this compound with improved potency and a more desirable selectivity profile.

Advanced Research Perspectives and Future Directions

Exploration of 3-Methyl-8-(3-piperidinyl)quinoline as a Chemical Probe

The potential of this compound and its analogs as chemical probes to investigate biological systems is an expanding area of research. Chemical probes are small molecules used to study and manipulate biological processes. Given the diverse biological activities associated with quinoline (B57606) and piperidine (B6355638) derivatives, molecules like this compound can be instrumental in dissecting complex cellular pathways. For instance, derivatives of the quinoline scaffold have been utilized to study processes related to neurodegenerative diseases and cancer. nih.govnih.gov The piperidine ring is also a common feature in many biologically active compounds, including some used as pharmacological tools. nih.gov By carefully designing and synthesizing analogs of this compound with specific properties, such as fluorescent tags or photoaffinity labels, researchers can visualize and identify their molecular targets within cells, providing valuable insights into their mechanism of action.

Design of Novel Analogs with Modified Pharmacophores

The core structure of this compound offers multiple points for modification to create novel analogs with enhanced or altered pharmacological properties. The design of these new molecules is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity.

Key areas for modification include:

The Quinoline Ring: Substitutions at various positions on the quinoline core can significantly impact activity. For example, the introduction of a methyl group at different positions has been shown to influence the biological effects of quinoline derivatives. nih.govmdpi.com

The Piperidine Moiety: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems like morpholine (B109124) or piperazine (B1678402), can modulate the compound's properties. nih.govacs.org

The Linker: The nature and position of the linkage between the quinoline and piperidine rings are crucial for optimal interaction with biological targets.

Systematic modifications of these pharmacophoric elements can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Integration of Multi-Target Directed Ligand Design Principles

The concept of multi-target-directed ligands (MTDLs) is a promising strategy in drug discovery, particularly for complex diseases like Alzheimer's. nih.govnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is well-suited for the application of MTDL design principles.

By combining the pharmacophoric features of this compound with other known bioactive fragments, it is possible to create hybrid molecules with a broader spectrum of activity. For example, quinoline-based hybrids have been developed as multi-target agents for Alzheimer's disease, targeting enzymes like cholinesterases and processes like amyloid-β aggregation. nih.govnih.gov The integration of MTDL principles in the design of new this compound analogs could lead to the development of more effective therapeutic agents for multifactorial diseases.

Application of Advanced Computational Tools for Predictive Modeling

In silico methods, including molecular docking and absorption, distribution, metabolism, and excretion (ADME) predictions, are powerful tools in modern drug discovery. nih.govnih.gov These computational approaches can be applied to the study of this compound and its analogs to predict their biological activity and drug-like properties.

Molecular docking simulations can provide insights into how these molecules bind to their target proteins at the atomic level, helping to rationalize observed SAR data and guide the design of new, more potent compounds. mdpi.comresearchgate.net ADMET prediction tools can assess the pharmacokinetic properties of designed analogs, helping to prioritize compounds with favorable profiles for further experimental evaluation. nih.govresearchgate.net The use of these advanced computational tools can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Investigation into Mechanisms Beyond Primary Target Interactions (e.g., multi-target inhibition)

For derivatives of this compound, it is important to explore their effects on a wide range of biological targets beyond the initially intended one. This can be achieved through various experimental approaches, such as broad-based screening against a panel of enzymes or receptors. Understanding the multi-target inhibition profile of these compounds can reveal novel therapeutic applications and provide a more complete picture of their pharmacological properties. For example, some quinoline derivatives have been found to exhibit both antiprion and antimalarial activities, suggesting overlapping molecular targets. nih.gov

Q & A

Q. Resolving discrepancies in reported cytotoxicity How to address variability across studies?

- Methodological Answer : Standardize assay conditions (e.g., serum concentration, incubation time). Cross-validate using clonogenic assays and apoptosis markers (Annexin V/PI flow cytometry). Meta-analysis of published IC50 values (e.g., PubChem AID 504850) identifies outliers due to impurity (>95% purity required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.